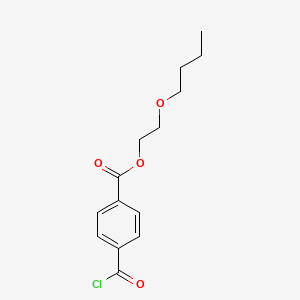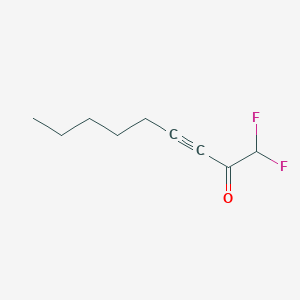
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)-, hydrochloride is a chemical compound with the molecular formula C11H17NO2.ClH. It is known for its role as a degradation product of Metaxalone, a muscle relaxant used to alleviate pain and relax muscles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves the reaction of 3,5-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or chloroform .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As a degradation product of Metaxalone, it is relevant in pharmacological studies related to muscle relaxants.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- involves its interaction with specific molecular targets. In the context of its role as a degradation product of Metaxalone, it may interact with neurotransmitter receptors or ion channels in muscle cells, leading to muscle relaxation. The exact molecular pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metaxalone: The parent compound, used as a muscle relaxant.
1-Amino-3-(3,5-dimethylphenoxy)-2-propanol: A closely related compound with similar structural features.
Uniqueness
2-Propanol, 1-amino-3-(3,5-dimethylphenoxy)- is unique due to its specific structural configuration and its role as a degradation product of Metaxalone. This uniqueness makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
110493-27-1 |
|---|---|
Molekularformel |
C11H18ClNO2 |
Molekulargewicht |
231.72 g/mol |
IUPAC-Name |
1-amino-3-(3,5-dimethylphenoxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-3-9(2)5-11(4-8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H |
InChI-Schlüssel |
KMLJFMOWQYTITC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)OCC(CN)O)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


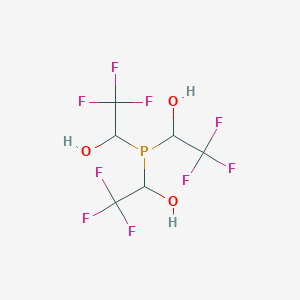
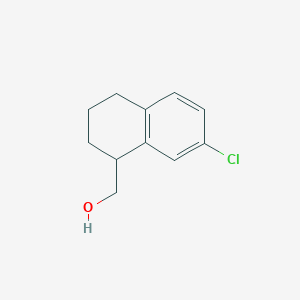

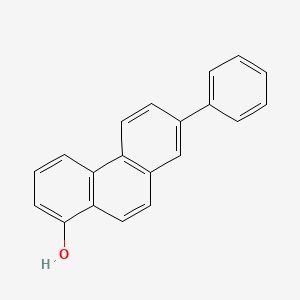



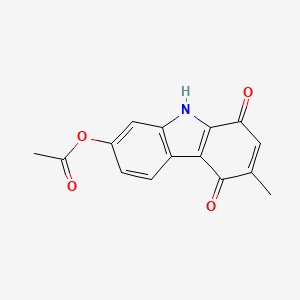
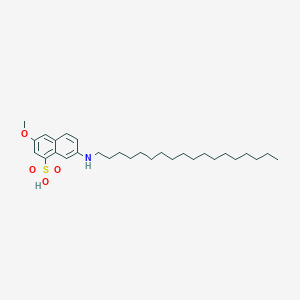

![4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate](/img/structure/B14325052.png)
